molecular formula C15H20N2O B2827791 1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole CAS No. 956361-19-6

1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole

Cat. No.: B2827791
CAS No.: 956361-19-6
M. Wt: 244.338
InChI Key: OORNOTNEIXVSMH-UHFFFAOYSA-N
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Description

1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole is a chemical compound based on the privileged pyrazole scaffold, a five-membered heterocycle known for its significant role in medicinal chemistry and drug discovery . Pyrazole derivatives are extensively researched due to their diverse pharmacological profiles, which include anti-inflammatory, anticancer, antimicrobial, and antidepressant activities . The specific substitution pattern on this compound—featuring a tert-butyl group, a 2-methoxyphenyl moiety, and a methyl group—is representative of structures investigated for optimizing interactions with biological targets. Similar trisubstituted pyrazole analogs have been synthesized and studied as potential ligands and building blocks for developing new therapeutic agents . Researchers value this scaffold for its versatility in organic synthesis, serving as a key intermediate for constructing more complex molecules, including Schiff bases and coordination ligands . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

IUPAC Name

1-tert-butyl-4-(2-methoxyphenyl)-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-11-13(10-17(16-11)15(2,3)4)12-8-6-7-9-14(12)18-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORNOTNEIXVSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC=CC=C2OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and solvent, are optimized to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives.

Scientific Research Applications

1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological studies, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are studied in various medical research fields. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and reported biological activities:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Findings References
1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole 1: tert-butyl; 3: methyl; 4: 2-methoxyphenyl 298.8 Under investigation Enhanced lipophilicity and potential CNS activity due to tert-butyl group.
1-(4-Chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole 1: 4-chlorophenyl; 3: methyl; 4: 2-methoxyphenyl 298.8 Anti-inflammatory EC50 = 5.2 µM (prostaglandin inhibition); ulcer index = 3.10 (safe range).
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole derivatives 1: 4-fluorophenyl; 5: 2-methoxyphenyl ~320–350 NTS1/NTS2 receptor modulation Ki = 0.8 nM (NTS1); calcium mobilization EC50 = 12 nM.
HBK14–HBK19 (piperazine derivatives) Varied phenoxypropyl and methylphenoxy substituents; 4: 2-methoxyphenyl ~400–450 Serotonin/dopamine receptor antagonism High affinity for 5-HT2A (Ki < 50 nM); antipsychotic potential.
SI112 ([3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone) 1: tert-butylphenyl; 3: amino; 5: 4-methoxyphenyl 363.4 Kinase inhibition IC50 = 0.4 µM against PIM1 kinase; antitumor activity.

Structural and Functional Insights

  • Substituent Effects on Bioactivity :

    • The tert-butyl group in the target compound increases metabolic stability compared to analogs with halogenated aryl groups (e.g., 4-chlorophenyl in ). However, halogenated derivatives exhibit stronger anti-inflammatory activity due to enhanced electrophilicity .
    • Methoxy Positioning : The 2-methoxyphenyl group in the target compound may hinder steric interactions in planar receptor binding sites compared to 4-methoxyphenyl analogs (e.g., SI112), which show superior kinase inhibition .
  • Receptor Binding: Fluorophenyl-pyrazole derivatives (e.g., NTS1 modulators in ) demonstrate sub-nanomolar binding affinities, outperforming tert-butyl analogs in receptor specificity. This suggests that electron-withdrawing groups (e.g., -F) enhance hydrogen bonding with residues like Asp113 in NTS1 .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely follows Ullmann-type coupling or Suzuki-Miyaura cross-coupling, as seen in structurally similar pyrazoles with methoxyphenyl and trifluoromethyl groups .

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